2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-METHOXYPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE
Overview
Description
Dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate is a functionalized dihydropyridine derivative. Dihydropyridines are an important class of biologically active heterocycles known for their wide range of biological activities, including antihypertensive, antioxidant, anticancer, and antitumor properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-METHOXYPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE typically involves a one-pot, four-component reaction. The reaction involves aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of a catalyst such as meglumine . This method is efficient, providing high yields and short reaction times. Industrial production methods may involve similar multi-component reactions under optimized conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Scientific Research Applications
Dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and drug interactions.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL 6-AMINO-5-CYANO-4-(4-METHOXYPHENYL)-1-PHENYL-1,4-DIHYDROPYRIDINE-2,3-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. Dihydropyridine derivatives are known to act as calcium channel antagonists, which can lead to vasodilation and reduced blood pressure . The compound may also interact with other cellular pathways, contributing to its anticancer and antioxidant activities.
Comparison with Similar Compounds
Dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Properties
IUPAC Name |
dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-4H-pyridine-2,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-29-16-11-9-14(10-12-16)18-17(13-24)21(25)26(15-7-5-4-6-8-15)20(23(28)31-3)19(18)22(27)30-2/h4-12,18H,25H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVLQUFALOKJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C(=O)OC)C3=CC=CC=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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